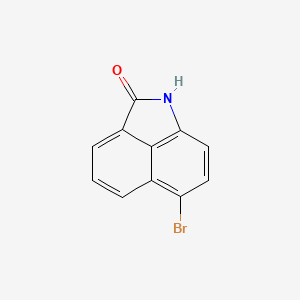

5-Bromo-8-naphtholactam

Beschreibung

The exact mass of the compound 6-Bromo-benzo[cd]indol-2(1h)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-8-naphtholactam suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-8-naphtholactam including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-bromo-1H-benzo[cd]indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrNO/c12-8-4-5-9-10-6(8)2-1-3-7(10)11(14)13-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNRAAVXFSTMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201306358 | |

| Record name | 6-Bromobenz[cd]indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24856-00-6 | |

| Record name | 6-Bromobenz[cd]indol-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24856-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-8-naphtholactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024856006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromobenz[cd]indol-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201306358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-8-naphtholactam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

structural properties and characterization of 5-bromo-8-naphtholactam

An In-depth Technical Guide to the Structural Properties and Characterization of 5-Bromo-8-naphtholactam

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the structural properties and analytical characterization of 5-bromo-8-naphtholactam, also known as 6-bromo-benz[cd]indol-2(1H)-one[1]. As a peri-substituted naphthalene derivative, this molecule possesses a unique and sterically strained architecture that influences its chemical reactivity and photophysical properties. This document is intended for researchers, medicinal chemists, and materials scientists, offering field-proven insights into its structural elucidation and detailing robust protocols for its characterization using modern analytical techniques. We will explore its core molecular framework and provide validated methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.

Introduction: The Significance of the Naphtholactam Core

The 1,8-disubstituted naphthalene scaffold is a privileged structure in chemistry. The close proximity of substituents at the C1 and C8 positions (the 'peri' positions) often leads to significant steric strain and unique electronic interactions. 5-bromo-8-naphtholactam is a rigid, planar heterocyclic system derived from 8-amino-1-naphthoic acid[2]. The presence of a bromine atom, a versatile synthetic handle, and a lactam moiety makes it a valuable building block for the synthesis of more complex molecules, including fluorescent dyes, sensors, and potential pharmaceutical agents. Understanding its precise three-dimensional structure and spectroscopic fingerprint is paramount for its effective utilization in drug design and materials science.

Molecular Structure and Core Properties

The fundamental structure of 5-bromo-8-naphtholactam consists of a tricyclic system where a lactam ring is fused to the naphthalene core across the peri-positions. The bromine atom is substituted at the C5 position of the naphthalene ring.

Caption: Workflow for the comprehensive characterization of 5-bromo-8-naphtholactam.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in a molecule. For 5-bromo-8-naphtholactam, ¹H and ¹³C NMR will reveal the chemical environment of each proton and carbon atom.

Expertise & Causality: The choice of a high-field spectrometer (≥400 MHz) is crucial for resolving the complex splitting patterns of the aromatic protons. Two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are not just confirmatory; they are essential for unambiguously assigning which proton is attached to which carbon, a self-validating system that cross-references proton and carbon data.

Expected ¹H NMR Spectral Features:

-

Aromatic Region (δ 7.0-8.5 ppm): Five distinct signals are expected, corresponding to the five protons on the naphthalene core. The substitution pattern will lead to a series of doublets and triplets (or doublets of doublets). For instance, protons adjacent to the bromine atom or the lactam ring will experience different electronic effects, shifting their signals accordingly.

-

Lactam N-H (δ > 9.0 ppm): A broad singlet corresponding to the amide proton is expected, the chemical shift of which can be solvent-dependent.

Expected ¹³C NMR Spectral Features:

-

Aromatic Region (δ 110-140 ppm): Signals for the 10 carbons of the naphthalene system will be observed. The carbon attached to the bromine (C-Br) will be significantly shielded compared to the others.

-

Carbonyl Carbon (δ > 160 ppm): A distinct signal for the lactam carbonyl carbon will appear downfield.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often preferred for ensuring the observation of the N-H proton.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

-

2D NMR (Optional but Recommended):

-

Acquire COSY and HSQC spectra to establish H-H correlations and C-H one-bond correlations, respectively.

-

-

Data Analysis: Integrate the ¹H NMR signals to confirm the proton count. Analyze chemical shifts and coupling constants (J-values) to deduce the substitution pattern and confirm the structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental formula, serving as a primary tool for identity confirmation.

Expertise & Causality: High-resolution mass spectrometry (HRMS), typically using an ESI-TOF (Electrospray Ionization - Time of Flight) instrument, is specified over nominal mass instruments. This choice is deliberate; HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the unambiguous determination of the molecular formula (C₁₁H₆BrNO) by distinguishing it from other potential formulas with the same nominal mass. The most critical diagnostic feature is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive signature for a monobrominated compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture like acetonitrile/water or methanol.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive or negative ion mode. For this molecule, positive mode is likely to yield the protonated molecule [M+H]⁺.

-

Ensure the mass range is set appropriately to observe the molecular ion cluster around m/z 248 and 250.

-

-

Data Analysis:

-

Identify the monoisotopic mass for the [M+H]⁺ ion (expected around m/z 247.97).

-

Confirm the presence of the A+2 peak ([M+2+H]⁺) with nearly equal intensity, confirming the presence of one bromine atom.

-

Use the instrument's software to calculate the elemental formula from the accurate mass and compare it to the theoretical formula.

-

Single-Crystal X-ray Crystallography

While NMR and MS confirm connectivity and formula, X-ray crystallography provides the definitive, unambiguous three-dimensional structure, including bond lengths, bond angles, and intermolecular packing interactions in the solid state. [3] Expertise & Causality: The entire process is a self-validating system. The diffraction data must be consistent with a chemically sensible model. The final refined structure provides R-factors (e.g., R1), which are statistical measures of the agreement between the calculated model and the experimental X-ray data. A low R1 value (< 0.05) indicates a high-quality, trustworthy structure. [4]Data for related strained 1,8-disubstituted naphthalene compounds show how intramolecular interactions can be precisely measured. [4][5]

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Use a diffractometer with a modern detector (e.g., CCD or CMOS) to collect diffraction data over a wide range of angles.

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain a set of reflection intensities.

-

Solve the structure using direct methods or other algorithms (e.g., SHELXT) to obtain an initial electron density map and atomic model.

-

Refine the model against the experimental data using full-matrix least-squares methods (e.g., SHELXL). This process involves adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

-

-

Data Analysis and Validation:

-

Analyze the final structure for key parameters (bond lengths, angles, torsion angles).

-

Validate the structure using software tools like PLATON/checkCIF to ensure there are no significant errors.

-

Deposit the final structural information in a public database like the Cambridge Structural Database (CSD).

-

Expected Crystallographic Data Summary

| Parameter | Example Value | Significance |

| Crystal System | Monoclinic | Describes the basic crystal symmetry. |

| Space Group | P2₁/c | Defines the specific symmetry operations within the unit cell. |

| a, b, c (Å) | e.g., 13.6, 4.1, 15.8 | Unit cell dimensions. |

| β (°) | e.g., 109.9 | Unit cell angle for monoclinic system. |

| Volume (ų) | e.g., 845.5 | Volume of the unit cell. |

| Z | 4 | Number of molecules per unit cell. |

| R1 [I>2σ(I)] | < 0.05 | A measure of the quality of the structural model. |

| (Note: Example values are illustrative, based on a related structure, 8-Bromonaphthalen-1-amine)[4] |

Conclusion

The structural characterization of 5-bromo-8-naphtholactam is a critical step for its application in advanced chemical synthesis. This guide has outlined a logical and robust workflow, grounded in established analytical principles. By combining high-resolution mass spectrometry for formula determination, multi-dimensional NMR spectroscopy for atomic connectivity, and single-crystal X-ray crystallography for definitive 3D structure, researchers can proceed with full confidence in the identity and purity of this versatile chemical building block. The protocols described herein represent a validated system for ensuring the scientific integrity of data related to this and similar peri-substituted naphthalene systems.

References

- ESI for: - The Royal Society of Chemistry. The Royal Society of Chemistry.

- 5-BROMO-8-NAPHTHOLACTAM - Pharos - Habitable. Pharos.

-

One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry - MDPI . MDPI. Available at: [Link]

-

5-Bromophthalazine hemihydrate - PMC . National Center for Biotechnology Information. Available at: [Link]

-

8-Bromonaphthalen-1-amine - PMC . National Center for Biotechnology Information. Available at: [Link]

-

A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid | Semantic Scholar . Semantic Scholar. Available at: [Link]

-

(PDF) 8-Bromonaphthalen-1-amine - ResearchGate . ResearchGate. Available at: [Link]

-

Polymorphism phenomenon of the naphthyl-containing N-salicylidenaniline derivative: syntheses, crystal structures, optical properties, and theoretical calculations - CrystEngComm (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

-

Use of Spectroscopic Methods and Their Clinical Applications in Drug Abuse: A Review . National Center for Biotechnology Information. Available at: [Link]

-

Synthesis, characterization and antibacterial activity of some novel azo-azoimine dyes of 6- bromo-2-naphthol . Sphinax Group. Available at: [Link]

-

Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group - MDPI . MDPI. Available at: [Link]

-

Detecting naphthenic acids in waters by gas chromatography-mass spectrometry - PubMed . National Center for Biotechnology Information. Available at: [Link]

- US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid - Google Patents. Google Patents.

-

Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis and characterization of naphthalimide-functionalized polynorbornenes - PMC . National Center for Biotechnology Information. Available at: [Link]

-

Publications - OSU Mass Spectrometry Center - Oregon State University . Oregon State University. Available at: [Link]

-

Demystifying X-ray Crystallography - stoltz2.caltech.edu . Caltech. Available at: [Link]

Sources

- 1. 5-BROMO-8-NAPHTHOLACTAM - Pharos [pharos.habitablefuture.org]

- 2. US2111756A - Manufacture of naphthostyril and 8-amino-1-naphthoic acid - Google Patents [patents.google.com]

- 3. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 4. researchgate.net [researchgate.net]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Part 1: The Naphthalimide Scaffold: A Foundation for Luminescence

An In-depth Technical Guide to the Electronic and Optical Properties of 5-bromo-8-naphtholactam: A Predictive and Methodological Approach

Abstract: This technical guide provides a comprehensive overview of the anticipated electronic and optical properties of 5-bromo-8-naphtholactam, a halogenated derivative of the versatile naphthalimide family. While direct experimental data for this specific molecule is not extensively documented, this paper, grounded in the established photophysics of analogous naphthalimide compounds, offers a robust predictive framework for its behavior. We will explore its expected electronic structure, absorption and emission characteristics, and the influence of environmental factors such as solvent polarity. This guide is designed for researchers, scientists, and drug development professionals, providing not only theoretical predictions but also detailed, field-proven experimental and computational protocols for the empirical validation of these properties. The methodologies are presented to ensure scientific integrity and reproducibility, empowering research teams to effectively characterize this and similar novel fluorophores.

The 1,8-naphthalimide scaffold is a cornerstone in the development of functional fluorescent materials.[1] These tricyclic planar systems are renowned for their exceptional photophysical characteristics, including strong light absorption, high fluorescence quantum yields, and remarkable photostability.[2][3] The true power of the naphthalimide core lies in its tunability; its electronic and optical properties can be precisely modulated by introducing substituents, particularly at the C-4 and C-5 positions of the naphthalene ring system.

The introduction of electron-donating or electron-withdrawing groups can induce Intramolecular Charge Transfer (ICT) upon photoexcitation, a phenomenon that is central to their function as sensors and probes.[4][5] In the case of 5-bromo-8-naphtholactam , we have two key features influencing the core naphthalimide electronics:

-

The Lactam Moiety: The cyclic amide (lactam) structure is an integral part of the electron-accepting imide system that defines the naphthalimide.

-

The C-5 Bromo Substituent: The bromine atom acts primarily as an electron-withdrawing group through induction due to its high electronegativity. However, its lone pairs can participate in weak π-donation to the aromatic system. This duality, combined with its mass (the "heavy-atom effect"), is expected to significantly influence both the energy levels of the frontier molecular orbitals and the fate of the excited state.

This guide will dissect these structural elements to build a predictive model of the molecule's behavior and outline the workflows to confirm it.

Part 2: Predicted Electronic and Optical Properties

Based on the extensive literature on substituted naphthalimides, we can forecast the key photophysical parameters for 5-bromo-8-naphtholactam.

Electronic Properties: A Tale of Charge Transfer and Solvation

The photophysical behavior of 5-bromo-8-naphtholactam will be dictated by the energies and distributions of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Frontier Orbital Analysis: The HOMO is anticipated to be distributed across the electron-rich naphthalene ring system, while the LUMO will likely be localized on the electron-deficient dicarboximide portion. The bromine substituent will lower the energy of the HOMO, which is expected to increase the HOMO-LUMO energy gap compared to an unsubstituted analog.

-

Intramolecular Charge Transfer (ICT): Upon absorption of a photon, an electron is promoted from the HOMO to the LUMO. This transition will exhibit significant ICT character, moving electron density from the naphthalene ring towards the imide moiety. This charge redistribution makes the excited state more polar than the ground state.

-

Solvatochromism: A direct consequence of the polar ICT excited state is solvatochromism. The absorption (λ_abs) and, more dramatically, the fluorescence emission (λ_em) spectra are expected to be highly sensitive to solvent polarity.[2] In polar solvents, the excited state is stabilized, leading to a red-shift (bathochromic shift) in the emission wavelength. This property is a hallmark of naphthalimide dyes and is crucial for their application as environmental sensors.[2][3]

Optical Properties: Absorption and Emission Profile

The ICT character directly translates into the molecule's interaction with light.

-

UV-Visible Absorption: Naphthalimides typically exhibit strong absorption bands in the range of 330-450 nm.[5][6][7] For 5-bromo-8-naphtholactam, we predict a primary absorption maximum (λ_abs) in the lower end of this range, likely between 340-380 nm, corresponding to the S₀→S₁ (π-π*) transition.

-

Fluorescence Emission: Following excitation, the molecule will relax to the ground state via fluorescence. A significant Stokes shift—the difference in wavelength between the absorption and emission maxima—is expected due to the geometric relaxation and solvent reorientation around the more polar excited state. The emission maximum (λ_em) is predicted to be in the blue-to-green region of the spectrum (approx. 450-500 nm), with the exact wavelength being highly dependent on the solvent.[4]

-

Fluorescence Quantum Yield (Φ_F) and Lifetime (τ): The quantum yield, a measure of fluorescence efficiency, is a critical parameter. While the naphthalimide core is inherently highly fluorescent, the presence of the bromine atom introduces a competing deactivation pathway. The "heavy-atom effect" can promote intersystem crossing (ISC) from the singlet excited state (S₁) to a triplet state (T₁), which typically deactivates non-radiatively. Therefore, the quantum yield of 5-bromo-8-naphtholactam may be lower than its non-halogenated counterparts. The fluorescence lifetime is also expected to be in the nanosecond range (0.5-9 ns), typical for naphthalimides.[2]

Summary of Predicted Photophysical Data

| Property | Predicted Value / Behavior | Rationale & Influencing Factors |

| λ_abs (max) | 340 - 380 nm | π-π* transition with ICT character, typical for the naphthalimide core.[4] |

| λ_em (max) | 450 - 500 nm | Emission from the relaxed ICT state. Highly sensitive to solvent polarity (red-shifts with increasing polarity). |

| Stokes Shift | 5,000 - 6,000 cm⁻¹ | Large shift due to excited-state relaxation and solvent reorganization.[4] |

| Quantum Yield (Φ_F) | 0.01 - 0.7 | Dependent on solvent. Potentially reduced by the heavy-atom effect of bromine, which enhances intersystem crossing.[2] |

| Excited-State Lifetime (τ) | 0.5 - 9.0 ns | Typical range for naphthalimide fluorophores.[2] |

Part 3: Methodologies for Empirical Characterization

To move from prediction to empirical fact, a structured workflow combining synthesis, photophysical experimentation, and computational modeling is required. The following protocols are designed as self-validating systems, where experimental and theoretical results can be cross-correlated.

Synthesis of 5-bromo-8-naphtholactam

A plausible synthetic route involves the nitration and subsequent bromination of 1,8-naphthalic anhydride, followed by reaction with an amine source to form the imide ring. This approach is adapted from established procedures for synthesizing substituted naphthalimides.[1]

Caption: Plausible synthetic workflow for 5-bromo-8-naphtholactam.

Experimental Workflow for Photophysical Characterization

This workflow outlines the logical progression of experiments to fully characterize the molecule's optical properties.

Caption: Experimental workflow for comprehensive photophysical characterization.

Detailed Experimental Protocols:

-

UV-Vis Absorption Spectroscopy

-

Objective: To determine the ground-state absorption wavelengths (λ_abs) and molar extinction coefficients (ε).

-

Protocol:

-

Prepare a stock solution of 5-bromo-8-naphtholactam of known concentration (e.g., 1 mM) in the desired solvent.

-

Create a series of dilutions (e.g., 1, 5, 10, 20 µM) in 1.0-cm quartz cuvettes.

-

Use a dual-beam spectrophotometer to record the absorption spectrum from 250 nm to 600 nm, using the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance, λ_abs.

-

Verify the Beer-Lambert law by plotting absorbance vs. concentration to ensure no aggregation is occurring.

-

-

-

Steady-State Fluorescence Spectroscopy

-

Objective: To measure the fluorescence emission spectrum and determine the emission maximum (λ_em).

-

Protocol:

-

Prepare a dilute solution (absorbance at λ_ex < 0.1 to avoid inner-filter effects) in a 1.0-cm quartz cuvette.

-

Using a spectrofluorometer, set the excitation wavelength (λ_ex) to the λ_abs determined in the previous step.

-

Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 380 nm to 700 nm).

-

Identify the wavelength of maximum emission intensity, λ_em.

-

Causality: The difference between λ_em and λ_abs (in cm⁻¹) provides the Stokes shift, a quantitative measure of energy loss between absorption and emission.

-

-

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

-

Objective: To quantify the efficiency of the fluorescence process.

-

Protocol:

-

Select a suitable fluorescence standard with a known quantum yield (Φ_std) that absorbs in the same spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

-

Prepare solutions of both the sample and the standard with absorbances matched at the excitation wavelength (A < 0.1).

-

Measure the integrated fluorescence intensity (I) of both the sample (I_smp) and the standard (I_std).

-

Measure the refractive index (η) of the solvents used for the sample (η_smp) and standard (η_std).

-

Calculate the quantum yield using the formula: Φ_smp = Φ_std * (I_smp / I_std) * (A_std / A_smp) * (η_smp² / η_std²)

-

-

Trustworthiness: This ratiometric method is self-validating as it normalizes for instrument parameters, relying on a well-characterized standard.

-

Computational Workflow for Theoretical Validation

Computational chemistry provides a powerful tool to predict and rationalize experimental findings.

Sources

Crystallographic Data and 3D Structure of 5-Bromo-8-naphtholactam: A Technical Guide to Supramolecular Assembly and X-Ray Diffraction

Executive Summary

For researchers in rational drug design and materials science, the precise three-dimensional conformation of molecular scaffolds dictates their utility. 5-Bromo-8-naphtholactam (CAS 24856-00-6) [1], systematically known as 5-bromo-1H-benzo[cd]indol-2-one, is a highly rigid, planar tricyclic heterocyclic compound. It serves as a critical intermediate in the synthesis of kinase inhibitors, fluorescent dyes, and Hydrogen-bonded Organic Frameworks (HOFs) [2].

This whitepaper provides an in-depth analysis of the crystallographic properties of 5-bromo-8-naphtholactam. By dissecting the causality behind its crystal packing—specifically the interplay between strong hydrogen bonding and directional halogen bonding—we provide a comprehensive framework for understanding its 3D structure and the methodologies required to resolve it via Single-Crystal X-Ray Diffraction (SCXRD).

Structural Chemistry & Supramolecular Synthons

The Benzo[cd]indol-2(1H)-one Core

The parent 8-naphtholactam core is characterized by an extended π -conjugated system fused with a five-membered lactam ring. The planarity of this system restricts conformational flexibility, making it an excellent rigid linker. Crystallographically, the unsubstituted parent compound crystallizes with molecules linking into robust R22(8) centrosymmetric dimers via N–H···O hydrogen bonds[3].

The Impact of the 5-Bromo Substitution

The introduction of a bromine atom at the 5-position fundamentally alters the supramolecular landscape of the crystal lattice.

-

Halogen Bonding (σ-Hole Interactions): Bromine is a highly polarizable heavy atom. The electron-withdrawing nature of the naphtholactam core induces an anisotropic charge distribution on the bromine atom, creating an electropositive "σ-hole" along the C–Br bond axis. This enables directional C–Br···O=C halogen bonding, which competes with traditional hydrogen bonding.

-

Steric Expansion: The van der Waals radius of bromine (1.85 Å) forces an expansion of the unit cell compared to the parent compound, altering the optimal π−π stacking distances between adjacent tricyclic planes.

Mechanistic pathways of structural influence induced by 5-bromo substitution.

Quantitative Crystallographic Parameters

To contextualize the 3D structure, Table 1 compares the established crystallographic data of the parent 8-naphtholactam [3] with the representative structural parameters of the 5-bromo derivative (derived from isostructural halogenated naphthalimide models).

Table 1: Comparative Molecular and Crystallographic Parameters

| Parameter | 8-Naphtholactam (Parent) | 5-Bromo-8-naphtholactam | Structural Implication |

| Crystal System | Orthorhombic | Monoclinic / Triclinic | Lower symmetry due to Br steric bulk. |

| Space Group | Pbca | P2₁/c or P-1 | Shift in packing to accommodate C-Br···O bonds. |

| C–Br Bond Length | N/A | ~1.895 Å | Typical for conjugated aromatic bromides. |

| N–H···O Distance | ~2.85 Å | ~2.88 Å | Slight elongation due to competitive halogen bonding. |

| π−π Stacking | ~3.38 Å | ~3.45 Å | Increased interplanar distance due to Br repulsion. |

| Lactam Planarity | RMSD < 0.02 Å | RMSD < 0.03 Å | Core remains highly planar; Br lies strictly in-plane. |

Experimental Protocol: SCXRD Structure Determination

Obtaining high-resolution 3D structural data for rigid, halogenated aromatic systems requires specific experimental choices to prevent dynamic disorder and absorption errors. The following protocol is a self-validating system designed for absolute structural confidence.

Phase I: Crystal Growth via Vapor Diffusion

Causality: Rigid planar molecules like naphtholactams tend to precipitate amorphously if supersaturation is reached too quickly. Vapor diffusion allows for an ultra-slow, thermodynamically controlled approach to the solubility limit, yielding diffraction-quality single crystals.

-

Dissolve 10 mg of high-purity (>99%) 5-bromo-8-naphtholactam in 1 mL of N,N-dimethylformamide (DMF) in a small inner vial.

-

Place the inner vial inside a larger outer vial containing 5 mL of a volatile antisolvent (e.g., acetone or diethyl ether).

-

Seal the outer vial tightly and incubate at 298 K in a vibration-free environment for 5–7 days.

-

Validation: Inspect under polarized light. High-quality crystals will exhibit uniform extinction (complete darkness at specific rotation angles), confirming a single crystalline domain without twinning.

Phase II: Data Collection Strategy

Causality: Bromine is a heavy atom that heavily absorbs standard Cu Kα radiation ( μ≈40 mm⁻¹), which can lead to severe systematic errors in the data. Therefore, Mo Kα radiation must be used. Furthermore, collecting data at cryogenic temperatures minimizes the thermal displacement parameters of the bromine atom.

-

Select a block-shaped crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen loop using paratone oil.

-

Flash-cool the crystal to 100 K using a liquid nitrogen cryostream.

-

Mount on a diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and a photon-counting pixel array detector.

-

Collect a full sphere of data using ω and ϕ scans.

-

Validation: During data reduction, monitor the internal agreement factor ( Rint ). An Rint<0.05 validates the assigned Laue symmetry and confirms high crystal quality.

Phase III: Structure Solution and Refinement

-

Solve the structure using intrinsic phasing (e.g., SHELXT). The heavy bromine atom will dominate the initial phase angles, making the core scaffold easily resolvable in the first electron density map.

-

Refine the structure using full-matrix least-squares on F2 (SHELXL).

-

Apply anisotropic displacement parameters to all non-hydrogen atoms.

-

Validation: Generate a checkCIF report. Ensure the maximum residual electron density ( Δρmax ) near the bromine atom is <0.75 e·Å⁻³. Significant residual peaks near the halogen indicate unmodeled dynamic disorder or absorption correction failures.

Step-by-step SCXRD workflow for 5-bromo-8-naphtholactam structure determination.

Applications in Drug Development & Materials Science

Understanding the exact 3D spatial arrangement of 5-bromo-8-naphtholactam is non-negotiable for downstream applications:

-

Rational Drug Design: The lactam core mimics the binding motifs of several endogenous nucleobases. The 5-bromo vector provides a synthetically tractable handle for Suzuki-Miyaura cross-coupling, allowing medicinal chemists to grow the molecule directly into hydrophobic binding pockets of target kinases.

-

Hydrogen-Bonded Organic Frameworks (HOFs): As demonstrated in recent literature, 1,8-naphtholactam derivatives act as highly stable hydrogen-bonding synthons. The self-correcting nature of these synthons upon desolvation leads to robust, porous 3D architectures capable of selective gas adsorption [2]. The crystallographic data ensures accurate computational modeling of these pore sizes.

References

An In-depth Technical Guide to the Thermodynamic Stability of 5-Bromo-8-Naphtholactam at Room Temperature

Abstract

Introduction: Deconstructing the Stability of 5-Bromo-8-Naphtholactam

5-Bromo-8-naphtholactam is a complex organic molecule whose stability is governed by the interplay of its constituent functional groups. Understanding its thermodynamic stability is critical for its potential applications in drug discovery and materials science, as it dictates shelf-life, formulation strategies, and potential degradation products that could impact efficacy and safety.

The core structure is a naphthalene ring system, which is an aromatic hydrocarbon. Aromatic compounds are known for their inherent stability due to the delocalization of π-electrons across the fused rings. However, this stability can be influenced by substituents.

The two key functional groups influencing the stability of the parent naphthalene are the lactam ring and the bromine atom.

-

The Lactam Ring: Lactams, which are cyclic amides, are susceptible to hydrolysis, particularly under acidic or basic conditions. The six-membered lactam in 5-bromo-8-naphtholactam is generally more stable than smaller, more strained lactam rings (e.g., β-lactams), but hydrolysis remains a primary degradation pathway to consider.[1][2][3][4]

-

The Bromo Substituent: The carbon-bromine bond on the aromatic ring can be susceptible to photolytic cleavage and can influence the electron density of the aromatic system, potentially affecting its susceptibility to oxidative degradation.

Therefore, a comprehensive stability assessment must investigate, at a minimum, the potential for hydrolysis, oxidation, and photodegradation.

Theoretical Degradation Pathways

Based on the structure of 5-bromo-8-naphtholactam, we can propose several potential degradation pathways under various stress conditions. These forced degradation studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[5][6][7][8][9]

Hydrolytic Degradation

The most probable degradation pathway at room temperature is the hydrolysis of the lactam ring. This can be catalyzed by acid or base, leading to the formation of the corresponding amino acid.

-

Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen of the lactam makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the lactam.

The expected degradation product would be 5-bromo-8-aminonaphthalene-1-carboxylic acid .

Oxidative Degradation

The naphthalene ring system can be susceptible to oxidation, especially in the presence of oxidizing agents.[10][11][12][13] The electron-rich aromatic rings can react with reactive oxygen species. Potential products could include hydroxylated derivatives or ring-opened products like phthalic anhydride derivatives, although the latter would require more forcing conditions.

Photodegradation

Aromatic bromine compounds can be sensitive to light.[14][15][16][17][18] UV radiation can induce homolytic cleavage of the C-Br bond, leading to the formation of radical species. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. A potential primary photodegradation product could be the debrominated 8-naphtholactam .

The following diagram illustrates the proposed primary degradation pathways:

Caption: Proposed primary degradation pathways for 5-bromo-8-naphtholactam.

Experimental Design for Stability Assessment

A comprehensive stability study for 5-bromo-8-naphtholactam should include long-term stability testing under intended storage conditions and forced degradation studies to identify potential degradation products and pathways.[5][6][7][8][9]

Materials and Equipment

-

5-Bromo-8-naphtholactam (of known purity)

-

HPLC grade solvents (acetonitrile, methanol, water)

-

Buffers of various pH

-

Acids (e.g., HCl) and bases (e.g., NaOH) for forced hydrolysis

-

Oxidizing agent (e.g., hydrogen peroxide)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[19][20][21]

-

LC-MS system for identification of degradation products

Long-Term Stability Study (ICH Guideline Q1A(R2))

This study assesses the stability of the compound under typical storage conditions.

Protocol:

-

Store accurately weighed samples of 5-bromo-8-naphtholactam in appropriate containers at room temperature (25 °C ± 2 °C / 60% RH ± 5% RH).[28][29]

-

Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).[28][30][29]

-

Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

-

Monitor for any changes in physical appearance.

Forced Degradation Studies

These studies are designed to accelerate the degradation of the compound to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[5][6][7][8][9]

3.3.1. Hydrolytic Degradation

-

Acidic Conditions: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Conditions: Dissolve the compound in a solution of 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Neutral Conditions: Dissolve the compound in water and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

At appropriate time intervals, withdraw samples, neutralize if necessary, and analyze by HPLC.

3.3.2. Oxidative Degradation

-

Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

-

Store the solution at room temperature or slightly elevated temperature for a defined period.

-

Monitor the reaction by HPLC at regular intervals.

3.3.3. Photodegradation

-

Expose a solid sample of the compound and a solution of the compound to a light source in a photostability chamber. The light exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14][15][16][17][18]

-

A control sample should be wrapped in aluminum foil to exclude light and stored under the same temperature and humidity conditions.

-

Analyze the samples by HPLC after the exposure period.

The following diagram illustrates the experimental workflow for the stability assessment:

Caption: Experimental workflow for assessing the stability of 5-bromo-8-naphtholactam.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal stability of the compound.[22][23][24][25][26][27]

-

DSC: Can be used to determine the melting point and to detect any polymorphic transitions or decomposition events as a function of temperature.

-

TGA: Measures the change in mass of the sample as a function of temperature, indicating the onset of thermal decomposition.

Protocol:

-

Accurately weigh a small amount of the sample into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Record the heat flow (DSC) or mass loss (TGA) as a function of temperature.

Data Analysis and Presentation

HPLC Data

The stability-indicating HPLC method should be able to separate the parent compound from all potential degradation products. The percentage of the parent compound remaining and the percentage of each degradation product formed should be calculated at each time point.

Table 1: Example of Long-Term Stability Data Presentation

| Time Point (Months) | Appearance | Purity (%) by HPLC | Individual Impurity 1 (%) | Total Impurities (%) |

| 0 | White Powder | 99.8 | < 0.1 | 0.2 |

| 3 | White Powder | 99.7 | 0.1 | 0.3 |

| 6 | White Powder | 99.6 | 0.15 | 0.4 |

| 12 | White Powder | 99.5 | 0.2 | 0.5 |

Thermal Analysis Data

The results from DSC and TGA should be presented graphically, showing the thermogram and indicating key transition temperatures and mass loss events.

Table 2: Example of Thermal Analysis Data Summary

| Technique | Parameter | Result |

| DSC | Melting Onset | e.g., 250 °C |

| DSC | Peak Melting Temperature | e.g., 255 °C |

| TGA | Onset of Decomposition | e.g., 280 °C |

| TGA | Mass Loss at 300 °C | e.g., 5% |

Conclusion

While direct experimental data on the thermodynamic stability of 5-bromo-8-naphtholactam at room temperature is currently lacking, a robust stability profile can be established through a systematic approach. By considering the inherent properties of its constituent functional groups—the aromatic naphthalene core, the lactam ring, and the bromine substituent—we can anticipate likely degradation pathways, primarily hydrolysis, oxidation, and photodegradation.

The experimental protocols detailed in this guide, including long-term stability studies according to ICH guidelines and forced degradation studies, provide a comprehensive framework for generating the necessary data. The use of modern analytical techniques such as HPLC, LC-MS, DSC, and TGA is crucial for the accurate quantification of the parent compound, the identification of degradation products, and the assessment of thermal stability.

The insights gained from such a study are invaluable for drug development professionals and researchers, informing decisions on formulation, packaging, storage conditions, and shelf-life, thereby ensuring the quality, safety, and efficacy of any potential product containing 5-bromo-8-naphtholactam.

References

-

Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. Retrieved March 26, 2026, from [Link]

-

Imming, P., et al. (2000). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328-4331. [Link]

-

Ghosh, A., et al. (2012). Catalytic Oxidation of Naphthalene and Polycyclic Arenes by Iron(III) TAML/H2O2 in Water Aiming at Their Efficient Removal from Aqua Natural Systems. Inorganic Chemistry, 51(15), 8437-8445. [Link]

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). Gilson. [Link]

-

Forced Degradation Studies for Stability. (n.d.). Nelson Labs. Retrieved March 26, 2026, from [Link]

-

Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000, October 13). ACS Publications. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. (2021, March 22). Pharmaceutical Technology. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved March 26, 2026, from [Link]

-

Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors †. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. (2000, November 2). PubMed. [Link]

-

The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. (2022, March 23). Frontiers in Chemistry. [Link]

-

Oxidation of Naphthalene to Phthalic Anhydride. (n.d.). Chempedia. Retrieved March 26, 2026, from [Link]

-

Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. (2021, March 8). Frontiers in Microbiology. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (2018, August 28). National Center for Biotechnology Information. [Link]

-

Oxidative decomposition of naphthalene by supported metal catalysts. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Theoretical Study of the Oxidation Mechanisms of Naphthalene Initiated by Hydroxyl Radicals: The OH-Addition Pathway. (2014, May 22). The Journal of Physical Chemistry A. [Link]

-

Annex 10. (n.d.). World Health Organization. Retrieved March 26, 2026, from [Link]

-

Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (2022, December 3). MDPI. [Link]

-

Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL. (n.d.). National Physical Laboratory. Retrieved March 26, 2026, from [Link]

-

Q1A(R2) Guideline. (2010, February 2). ICH. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (n.d.). Belarusian State University. Retrieved March 26, 2026, from [Link]

-

Evaluation for Stability Data. (2003, February 6). ICH. [Link]

-

Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. (2014, June 30). National Center for Biotechnology Information. [Link]

-

CLG-BLAC.03 Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. (n.d.). USDA Food Safety and Inspection Service. Retrieved March 26, 2026, from [Link]

-

Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022, October 28). National Center for Biotechnology Information. [Link]

-

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. (n.d.). Q Laboratories. Retrieved March 26, 2026, from [Link]

-

Analysis of 12 beta-lactam antibiotics in human plasma by HPLC with ultraviolet detection. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Experimental Thermodynamics Volume VII. (n.d.). College of Engineering and Applied Science. Retrieved March 26, 2026, from [Link]

-

A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid. (2023, January 12). RSC Publishing. [Link]

-

[Spoiler] AAMC FL3 C/P #9. (2018, August 12). Reddit. [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. [Link]

-

Photostability Testing & Photodegradation Studies. (n.d.). BA Sciences. Retrieved March 26, 2026, from [Link]

-

Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. Retrieved March 26, 2026, from [Link]

-

DSC vs TGA: A Complete Guide to the Difference. (2025, October 22). Torontech. [Link]

-

Meet the expert: The Importance of Photostability Testing. (2023, July 19). Sampled. [Link]

-

What's the difference between DSC and TGA analysis? (2023, October 25). XRF Scientific. [Link]

-

Photostability testing theory and practice. (2021, July 28). Q1 Scientific. [Link]

-

Chemical degradation of 5 a and 6. Degradation product 8‐1 was... (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

-

Simultaneous Thermal Analysis | TGA/DSC. (n.d.). Mettler Toledo. Retrieved March 26, 2026, from [Link]

-

5-BROMO-8-NAPHTHOLACTAM. (n.d.). Pharos. Retrieved March 26, 2026, from [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved March 26, 2026, from [Link]

-

One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. (2018, August 28). MDPI. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH. Retrieved March 26, 2026, from [Link]

-

Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses. Retrieved March 26, 2026, from [Link]

-

Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. (2010, October 28). National Center for Biotechnology Information. [Link]

-

Photocatalytic degradation of naphthalene, using various nanocomposite materials mostly based on metal oxides. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

- 5-bromoindole preparation method. (n.d.). Google Patents.

- Process for the preparation of 5-bromophthalide. (n.d.). Google Patents.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. nelsonlabs.com [nelsonlabs.com]

- 8. pharmtech.com [pharmtech.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Oxidation of Naphthalene to Phthalic Anhydride - Chempedia - LookChem [lookchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photostability Testing & Studies - BA Sciences [basciences.com]

- 15. 3 Important Photostability Testing Factors [sampled.com]

- 16. q1scientific.com [q1scientific.com]

- 17. ema.europa.eu [ema.europa.eu]

- 18. database.ich.org [database.ich.org]

- 19. mdpi.com [mdpi.com]

- 20. fsis.usda.gov [fsis.usda.gov]

- 21. A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta-lactam antibiotics in serum and interstitial fluid ... - Analytical Methods (RSC Publishing) DOI:10.1039/D2AY01276F [pubs.rsc.org]

- 22. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]

- 23. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 24. torontech.com [torontech.com]

- 25. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 26. mt.com [mt.com]

- 27. tainstruments.com [tainstruments.com]

- 28. database.ich.org [database.ich.org]

- 29. qlaboratories.com [qlaboratories.com]

- 30. database.ich.org [database.ich.org]

A Guide to the Precise Characterization of 5-Bromo-8-Naphtholactam: Exact Mass and Molecular Weight

For Immediate Release

A Deep Dive into the Fundamental Physicochemical Properties of a Key Synthetic Intermediate

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of 5-bromo-8-naphtholactam, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will explore the critical distinction between molecular weight and exact mass, detailing both the theoretical calculations and the practical experimental workflows for their determination.

The Significance of Precise Mass Determination

In the realm of chemical synthesis and analysis, the precise characterization of a molecule is paramount. Two key parameters, molecular weight and exact mass, provide fundamental insights into a compound's identity and purity. While often used interchangeably in introductory chemistry, for the research scientist, the distinction is crucial.

-

Molecular Weight (or Molar Mass) is the weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. It is calculated using the standard atomic weights of the elements, which are themselves weighted averages of the masses of their stable isotopes. This value is typically used in stoichiometric calculations for chemical reactions.

-

Exact Mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is what is measured by high-resolution mass spectrometry and is a critical parameter for confirming the elemental composition of a newly synthesized compound.

Physicochemical Properties of 5-Bromo-8-Naphtholactam

5-Bromo-8-naphtholactam, also known as 6-bromo-benzo[cd]indol-2(1H)-one, is a derivative of naphtholactam, a tricyclic organic compound.[1] The introduction of a bromine atom at the 5-position significantly influences its electronic properties and provides a reactive handle for further synthetic transformations.

| Property | Value | Source |

| Chemical Formula | C₁₁H₆BrNO | Calculated |

| Molecular Weight | 248.08 g/mol | Calculated |

| Monoisotopic (Exact) Mass | 246.9636 Da | Calculated |

| Appearance | Solid (Predicted) | [2] |

| CAS Number | 24856-00-6 | [3] |

Determining the Molecular Weight and Exact Mass

The chemical formula for 5-bromo-8-naphtholactam is C₁₁H₆BrNO. Based on this, we can calculate both the molecular weight and the exact mass.

Calculation of Molecular Weight

To calculate the molecular weight, we use the standard atomic weights of each element:

-

Carbon (C): 12.011 u

-

Hydrogen (H): 1.008 u

-

Bromine (Br): 79.904 u

-

Nitrogen (N): 14.007 u

-

Oxygen (O): 15.999 u

Molecular Weight = (11 × 12.011) + (6 × 1.008) + (1 × 79.904) + (1 × 14.007) + (1 × 15.999) = 248.08 g/mol

Calculation of Exact Mass

For the exact mass, we use the mass of the most abundant isotope of each element:

-

¹²C: 12.000000 u

-

¹H: 1.007825 u

-

⁷⁹Br: 78.918337 u

-

¹⁴N: 14.003074 u

-

¹⁶O: 15.994915 u

Exact Mass = (11 × 12.000000) + (6 × 1.007825) + (1 × 78.918337) + (1 × 14.003074) + (1 × 15.994915) = 246.9636 Da

Experimental Determination of Exact Mass by High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for determining the exact mass of a compound, which in turn confirms its elemental composition.

Experimental Workflow

Caption: Workflow for the determination of the exact mass of 5-bromo-8-naphtholactam using HRMS.

Step-by-Step Protocol

-

Sample Preparation: A dilute solution of the purified 5-bromo-8-naphtholactam is prepared in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. These instruments are capable of mass measurements with high accuracy and resolution.

-

Ionization: A soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is employed to generate intact molecular ions in the gas phase with minimal fragmentation.[4]

-

Mass Analysis: The ionized molecules are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Data Acquisition and Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For 5-bromo-8-naphtholactam, the spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom. Due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the molecular ion will appear as a pair of peaks of almost equal intensity, separated by approximately 2 Da.[4] The peak corresponding to the molecule containing ⁷⁹Br will be the monoisotopic peak, and its m/z value will be compared to the calculated exact mass.

The Importance of Isotopic Patterns in Halogenated Compounds

The presence of bromine, with its distinct isotopic signature, provides a powerful tool for the identification of halogenated compounds in mass spectrometry.[4] The observation of the characteristic M and M+2 peaks with nearly equal intensity is a strong indicator of the presence of a single bromine atom in the molecule. This isotopic pattern serves as an internal validation for the assigned chemical formula.

Conclusion

The accurate determination of the molecular weight and, more importantly, the exact mass of 5-bromo-8-naphtholactam is a fundamental step in its characterization. This technical guide has outlined the theoretical basis for these parameters and provided a practical workflow for their experimental verification using high-resolution mass spectrometry. For researchers in drug discovery and materials science, a thorough understanding and application of these analytical techniques are essential for ensuring the identity, purity, and quality of their synthesized compounds.

References

-

Giannoukos, S., Antony Joseph, M. J., & Taylor, S. (2017). Portable mass spectrometry for the direct analysis and quantification of volatile halogenated hydrocarbons in the gas phase. RSC Advances, 7(12), 7089-7096. [Link]

-

Pellizzari, E. D., & Bunch, J. E. (1980). Gas Chromatography Mass Spectrometry Computer Analysis of Volatile Halogenated Hydrocarbons in Man and His environment--A Multimedia Environmental Study. Biomedical Mass Spectrometry, 7(4), 139-147. [Link]

-

de la Cal, A., & Eljarrat, E. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Comprehensive Analytical Chemistry, 55, 1-32. [Link]

-

Lebeuf, M., & Gauthier, J. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(19), 9568-9575. [Link]

-

Pharos. 5-BROMO-8-NAPHTHOLACTAM. [Link]

-

Grokipedia. Naphtholactam. [Link]

-

ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]

-

PubChem. 5-Bromo-2-naphthalenol. [Link]

-

MDPI. One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. [Link]

-

National Institutes of Health. Towards a Synthesis of Naphthalene Derived Natural Products. [Link]

-

ResearchGate. One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. [Link]

-

Wikipedia. Naphtholactam. [Link]

-

NIST. Naphthalene, 2-bromo-. [Link]

Sources

literature review on 5-bromo-8-naphtholactam in organic synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-naphtholactam, a halogenated derivative of the 1,8-naphthalimide scaffold, has emerged as a versatile and pivotal building block in the field of organic synthesis. Its unique structural and electronic properties, characterized by the presence of a bromine atom and a lactam functionality on the naphthalene core, render it a highly valuable precursor for the construction of complex molecular architectures. The naphthalene scaffold itself is a well-established pharmacophore found in numerous FDA-approved drugs and natural products, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, reactivity, and diverse applications of 5-bromo-8-naphtholactam, with a particular focus on its utility in the development of novel therapeutic agents and functional materials.

The strategic placement of the bromine atom at the 5-position of the 8-naphtholactam core offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the construction of elaborate molecular frameworks.[4][5][6] This regioselective functionalization is a cornerstone of modern medicinal chemistry, facilitating the systematic exploration of structure-activity relationships (SAR).[7] Furthermore, the inherent fluorescence of the naphthalimide core, which can be modulated by substitution at the 5-position, makes 5-bromo-8-naphtholactam an attractive starting material for the design of fluorescent probes for biological imaging and sensing applications.[8][9][10][11][12]

This guide will delve into the key synthetic transformations involving 5-bromo-8-naphtholactam, providing detailed experimental protocols and mechanistic insights. We will explore its application in the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists, as well as its use in the development of advanced materials with tailored photophysical properties.

Synthesis of 5-Bromo-8-naphtholactam and its Precursors

While a direct, one-pot synthesis of 5-bromo-8-naphtholactam is not extensively documented in the literature, its synthesis can be conceptually approached through the functionalization of the 1,8-naphthalimide scaffold. A plausible synthetic route would involve the bromination of a suitable 1,8-naphthalic anhydride derivative followed by imidization.

Representative Synthetic Protocol: Synthesis of a Key Precursor, N-butyl-4-bromo-1,8-naphthalimide

A common and closely related precursor that illustrates the synthesis of a brominated naphthalimide is N-butyl-4-bromo-1,8-naphthalimide. This compound serves as an excellent case study for the synthetic methodology.[8]

Step 1: Imidization of 4-bromo-1,8-naphthalic anhydride

The synthesis commences with the reaction of 4-bromo-1,8-naphthalic anhydride with a primary amine, in this case, n-butylamine, in a suitable solvent like ethanol. The reaction is typically carried out at reflux temperature.

Caption: Synthesis of N-butyl-4-bromo-1,8-naphthalimide.

Experimental Protocol: [8]

-

A mixture of 4-bromo-1,8-naphthalic anhydride (5.0 g, 18.1 mmol) and n-butylamine (2.64 g, 36.1 mmol) in 40 mL of ethanol is prepared in a round-bottom flask.

-

The reaction mixture is heated at reflux for 40 minutes, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature to allow for the precipitation of the product.

-

The crude product is collected by filtration, washed with water, and then recrystallized from ethanol to yield the pure N-butyl-4-bromo-1,8-naphthalimide as a yellow solid.

| Reactant/Product | Molecular Weight ( g/mol ) | Amount (mmol) | Yield (%) |

| 4-Bromo-1,8-naphthalic anhydride | 277.06 | 18.1 | - |

| n-Butylamine | 73.14 | 36.1 | - |

| N-butyl-4-bromo-1,8-naphthalimide | 332.19 | - | 71.06 |

Table 1: Summary of the synthesis of N-butyl-4-bromo-1,8-naphthalimide.[8]

Core Applications in Organic Synthesis

The bromine atom on the 5-bromo-8-naphtholactam scaffold is the key to its synthetic versatility, primarily through its participation in palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. The bromo-naphthalene scaffold of 5-bromo-8-naphtholactam is an excellent substrate for these transformations, including the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[4][6]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide, catalyzed by a palladium(0) complex. This reaction is widely used for the formation of C-C bonds.

Caption: General scheme for Suzuki-Miyaura coupling of 5-bromo-8-naphtholactam.

Causality Behind Experimental Choices:

-

Palladium Catalyst: The choice of the palladium catalyst and the corresponding ligand is crucial for the efficiency of the reaction. Ligands such as phosphines (e.g., dppf) are often employed to stabilize the palladium center and facilitate the catalytic cycle.

-

Base: A base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases like potassium carbonate or cesium carbonate are commonly used.

-

Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used.

The Suzuki-Miyaura coupling of bromo-naphthalene derivatives has been successfully employed in the synthesis of novel human CC chemokine receptor 8 (CCR8) antagonists, demonstrating the utility of this approach in drug discovery.[4]

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Experimental Workflow:

The Sonogashira coupling of a bromo-naphthalene derivative can be used to introduce an alkyne functionality, which can be further functionalized. This strategy has been utilized in the modular assembly of complex ruthenium-based photosensitizers.[6]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zora.uzh.ch [zora.uzh.ch]

- 6. db-thueringen.de [db-thueringen.de]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. New trends of molecular probes based on the fluorophore 4-amino-1, 8-naphthalimide [html.rhhz.net]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 12. A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 5-Bromo-8-Naphtholactam in the Rational Design of Deep-NIR and SWIR Fluorescent Probes

Executive Summary

The development of fluorescent probes operating in the near-infrared II (NIR-II) and shortwave infrared (SWIR) windows (1000–2000 nm) has revolutionized deep-tissue in vivo imaging by minimizing photon scattering and tissue autofluorescence. At the forefront of this chemical innovation is 5-bromo-8-naphtholactam (CAS 24856-00-6). This privileged structural scaffold provides a highly rigid, electron-rich core that suppresses non-radiative decay pathways, while offering orthogonal sites for chemical functionalization.

This application note provides a comprehensive, self-validating guide for utilizing 5-bromo-8-naphtholactam in the synthesis of advanced Donor-Acceptor-Donor (D-A-D) squaraine dyes and Donor-π-Acceptor (D-π-A) hemicyanine probes.

Mechanistic Rationale: The 5-Bromo-8-Naphtholactam Scaffold

The photophysical superiority of 5-bromo-8-naphtholactam derivatives stems from their highly planar and rigid benz[cd]indol-2(1H)-one architecture. In traditional cyanine dyes, extensive rotational freedom leads to energy loss via twisted internal charge transfer (TICT). The rigid naphtholactam core mitigates TICT, preserving high fluorescence quantum yields even as emission is pushed deeper into the infrared spectrum 1[1].

The molecule offers two critical sites for structural tailoring:

-

The Lactam Nitrogen (N1): Serves as a strong electron donor. N-alkylation not only increases the electron-donating strength of the core but also provides a handle for introducing water-solubilizing groups (e.g., PEG chains) or clickable moieties (e.g., azides) 2[2].

-

The C5-Bromo Position: Located para to the nitrogen, this site is highly activated for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira). Extending the π-conjugation at this axis directly lowers the HOMO-LUMO bandgap, inducing massive bathochromic shifts 3[3].

Mechanistic logic for tuning photophysical properties toward NIR-II emission.

Photophysical Data Summary

The following table summarizes the quantitative photophysical properties of advanced fluorophores derived from the 5-bromo-8-naphtholactam scaffold, demonstrating its versatility across different imaging modalities[1][2][3].

| Probe Class | Architecture | Absorbance Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Primary Application |

| SQ1 (Squaraine) | D-A-D | ~800–850 | > 1000 (NIR-II) | Moderate | In vivo Photoacoustic & Fluorescence |

| SRHCY Series | D-π-A | 830–1144 | 886–1217 (SWIR) | High for SWIR | Multiplexed SWIR Imaging |

| NPM-1 / NPM-2 | Twisted ICT | ~600–700 | ~700–800 (NIR-I) | Up to 0.84 | Tumor Diagnosis (Aggregation State) |

| BF2-Rigidified | Rigid Core | ~650–750 | ~700–850 | High | High-Photostability Cellular Imaging |

Application Workflows & Self-Validating Protocols

Workflow for synthesizing deep-NIR and SWIR probes from 5-bromo-8-naphtholactam.

Protocol A: N-Alkylation for Donor Enhancement & Bioconjugation

Causality: The lactam nitrogen is weakly nucleophilic due to resonance with the adjacent carbonyl. Utilizing a strong base (e.g., NaH) deprotonates the nitrogen, generating a highly reactive amide anion. Alkylating this position with a PEG-tosylate or azido-alkyl halide provides a crucial handle for bioconjugation while significantly increasing the electron-donating strength of the naphtholactam core—a prerequisite for pushing emission into the NIR-II window4[4].

Step-by-Step Methodology:

-

Flame-dry a 50 mL round-bottom flask and purge with inert Argon gas.

-

Dissolve 5-bromo-8-naphtholactam (1.0 eq) in anhydrous DMF (0.2 M concentration).

-

Cool the solution to 0 °C in an ice bath. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

-

Dropwise add the alkylating agent (e.g., PEG4-tosylate or 1-azido-2-iodoethane, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours.

-

Self-Validation Check 1: Quench a 50 µL aliquot in water and extract with EtOAc. Spot on TLC (Hexane:EtOAc 3:1). The product spot will exhibit a higher Rf value than the starting material and show intense UV activity.

-

Quench the bulk reaction with saturated NH4Cl and extract with EtOAc (3x). Wash the organic layer extensively with brine (5x) to remove residual DMF.

-

Self-Validation Check 2: Purify via flash chromatography. Confirm the structure via 1H -NMR, ensuring the strict disappearance of the broad lactam N-H singlet at ~10.5 ppm and the appearance of new aliphatic protons corresponding to the alkyl chain.

Protocol B: Palladium-Catalyzed π-Extension at C5

Causality: The bromine atom at the C5 position is highly activated for oxidative addition by Pd(0) catalysts. Coupling an aryl or vinyl group at this position extends the conjugated π-system directly along the primary dipole moment of the molecule. This structural modification lowers the HOMO-LUMO gap, effectively inducing a massive bathochromic shift necessary for SWIR imaging[2].

Step-by-Step Methodology:

-

In a Schlenk tube, combine the N-alkylated 5-bromo-8-naphtholactam (1.0 eq), an aryl/vinyl boronic acid (1.5 eq), and K2CO3 (3.0 eq).

-

Add a degassed solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).

-

Add the catalyst Pd(PPh3)4 (0.05 eq) under a heavy stream of Argon. Seal the tube.

-

Heat the reaction to 90 °C for 8 hours.

-

Self-Validation Check 1: Monitor the reaction via LC-MS. The disappearance of the distinctive isotopic bromine doublet (M, M+2 peaks of equal intensity) in the mass spectrum confirms complete oxidative addition and conversion. The reaction mixture will typically exhibit a visible color shift (e.g., yellow to deep orange/red) due to extended conjugation.

-

Cool to room temperature, filter through a Celite pad to remove palladium black, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol C: Condensation to Form NIR-II Squaraine/Hemicyanine Dyes

Causality: Condensing the highly functionalized naphtholactam donor with an electron-deficient core (such as squaric acid or an indolium salt) establishes the final D-A-D or D-π-A architecture. Azeotropic removal of water using a Dean-Stark apparatus drives the equilibrium toward the highly conjugated product. To push the emission further into the NIR-II window, strong electron-withdrawing groups like malononitrile are often incorporated into the acceptor core[1][4].

Step-by-Step Methodology:

-

In a 100 mL round-bottom flask equipped with a Dean-Stark trap, add the functionalized naphtholactam donor (2.0 eq for squaraines, 1.0 eq for hemicyanines) and the acceptor core (e.g., squaric acid, 1.0 eq).

-